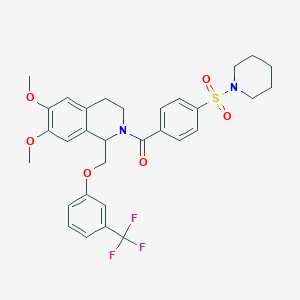
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C31H33F3N2O6S and its molecular weight is 618.67. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The synthesis and characterization of related benzylisoquinoline alkaloids have been documented, offering insights into chemical structures and potential biological activities. For example, the leaves of Beilschmiedia brevipes provided new benzylisoquinoline alkaloids, indicating the diversity and potential of such compounds in natural product chemistry and drug discovery (Pudjiastuti et al., 2010).
Antioxidant Properties
Compounds structurally related to the target molecule have been evaluated for their antioxidant properties. For instance, synthesis and evaluation of diphenylmethane derivative bromophenols, including natural products, have shown effective antioxidant power, suggesting potential applications in oxidative stress-related diseases and conditions (Balaydın et al., 2010).
Structural Studies
The detailed structural analysis through methods such as X-ray diffraction and spectroscopic techniques of similar compounds provides a foundation for understanding the chemical behavior and potential interactions of (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone in biological systems (Karthik et al., 2021).
Synthetic Applications
The compound's related structures have been utilized in the synthesis of various derivatives, showcasing the versatility of benzylisoquinoline and its derivatives in creating bioactive molecules. This includes the synthesis of α-(4-hydroxyphenyl)-β,β,β-trifluoro-α-alanine derivatives, highlighting the potential for developing novel therapeutic agents (Dyachenko et al., 1994).
Potential Therapeutic Applications
Related compounds have shown a range of bioactivities, including antioxidant properties and cytotoxic activities, suggesting the potential for therapeutic applications in treating diseases associated with oxidative stress and cancer (Çetinkaya et al., 2012). Additionally, novel synthetic approaches for related compounds have implications for drug design and development, such as the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, which exhibited cytotoxic activity (Kaufman et al., 2018).
Propiedades
IUPAC Name |
[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O6S/c1-40-28-17-22-13-16-36(30(37)21-9-11-25(12-10-21)43(38,39)35-14-4-3-5-15-35)27(26(22)19-29(28)41-2)20-42-24-8-6-7-23(18-24)31(32,33)34/h6-12,17-19,27H,3-5,13-16,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAIMYKJJAMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=CC(=C5)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

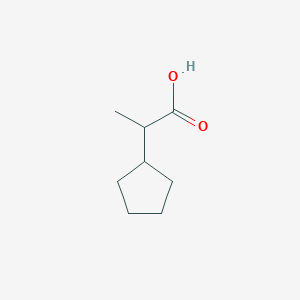
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2468018.png)
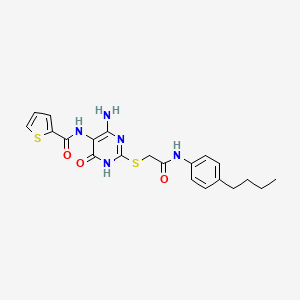
![(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid](/img/structure/B2468020.png)
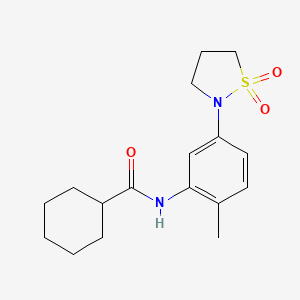
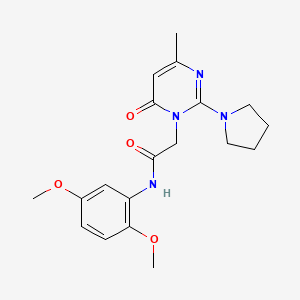



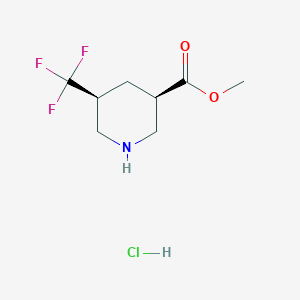
![2-phenyl-2-(1H-pyrrol-1-yl)-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2468029.png)
![2-(2,4-Dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2468031.png)
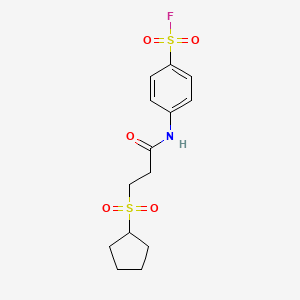
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)